physical and chemical properties of 1,3-Benzodioxole-5-acetic acid, methyl ester
physical and chemical properties of 1,3-Benzodioxole-5-acetic acid, methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological pathways associated with 1,3-Benzodioxole-5-acetic acid, methyl ester. This compound, also known as methyl 3,4-methylenedioxyphenylacetate, is a molecule of interest in pharmaceutical research due to its structural similarity to other biologically active compounds.
Core Physical and Chemical Properties
A summary of the key physical and chemical data for 1,3-Benzodioxole-5-acetic acid, methyl ester is presented below. This information is crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 326-59-0 | N/A |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | Clear Liquid | [2] |
| Boiling Point | 278.3 °C | [1] |
| Density | 1.265 g/cm³ | [1] |
| Flash Point | 120.0 °C | [1] |
| Storage | Store at 10°C - 25°C in a well-closed container. | [2] |
Spectral Data for Structural Elucidation
Spectroscopic data is fundamental for the confirmation of the chemical structure of 1,3-Benzodioxole-5-acetic acid, methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. Key expected signals include those for the methyl ester protons, the methylene protons of the benzodioxole ring, the methylene protons of the acetic acid moiety, and the aromatic protons.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Expected signals correspond to the carbonyl carbon of the ester, the carbons of the benzodioxole ring, the methylene carbons, and the methyl carbon of the ester group.[3]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for 1,3-Benzodioxole-5-acetic acid, methyl ester are expected for the C=O stretching of the ester, C-O stretching, and the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. The molecular ion peak would be expected at m/z 194.18.
Experimental Protocols
Synthesis: Fischer Esterification of 3,4-(Methylenedioxy)phenylacetic Acid
A common and effective method for the synthesis of 1,3-Benzodioxole-5-acetic acid, methyl ester is the Fischer esterification of the corresponding carboxylic acid.[4][5]
Materials:
-
3,4-(Methylenedioxy)phenylacetic acid
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Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 3,4-(Methylenedioxy)phenylacetic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by crystallization from an appropriate solvent.[6]
Biological Activity and Associated Signaling Pathways
1,3-Benzodioxole-5-acetic acid, methyl ester has been noted for its potential biological activities, including the inhibition of 5α-reductase and prostaglandin synthesis.[7]
Inhibition of 5α-Reductase
5α-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT).[1][6][8][9][10] The overproduction of DHT is implicated in conditions such as benign prostatic hyperplasia and androgenetic alopecia. Inhibition of this enzyme is a key therapeutic strategy for these conditions.
Experimental Protocol: 5α-Reductase Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of 5α-reductase.
Materials:
-
Rat liver microsomes (as a source of 5α-reductase) or LNCaP cells
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., 1,3-Benzodioxole-5-acetic acid, methyl ester)
-
Finasteride or Dutasteride (positive control)
-
Phosphate buffer (pH 6.5)
-
Ethyl acetate for extraction
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis
Procedure:
-
Pre-incubate the enzyme source (rat liver microsomes) with the test compound or vehicle in a phosphate buffer (pH 6.5) at 37°C.
-
Initiate the enzymatic reaction by adding testosterone and NADPH.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching agent and extracting the steroids with ethyl acetate.
-
Analyze the amount of DHT produced and the remaining testosterone using HPLC or LC-MS.
-
Calculate the percentage of inhibition by comparing the amount of DHT produced in the presence of the test compound to the control.
Signaling Pathway:
Caption: Inhibition of the 5α-Reductase pathway by 1,3-Benzodioxole-5-acetic acid, methyl ester.
Inhibition of Prostaglandin Synthesis
Prostaglandins are lipid compounds with diverse hormone-like effects in animals. They are involved in inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the enzyme cyclooxygenase (COX), which converts arachidonic acid into prostaglandin H2 (PGH2). This is then further metabolized to various prostaglandins. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.
Experimental Protocol: Prostaglandin Synthesis Inhibition Assay
This assay measures the inhibition of prostaglandin E2 (PGE2) production in a cell-based system.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) to induce inflammation
-
Arachidonic acid
-
Test compound
-
Indomethacin or other known NSAID (positive control)
-
Cell culture medium and supplements
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 measurement
Procedure:
-
Culture macrophage cells to an appropriate density.
-
Pre-treat the cells with the test compound or vehicle for a specified time.
-
Stimulate the cells with LPS to induce the expression of COX-2 and subsequent prostaglandin synthesis.
-
Add arachidonic acid to the cell culture medium.
-
After a defined incubation period, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of PGE2 synthesis by the test compound.
Signaling Pathway:
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
References
- 1. 3,4-Methylenedioxyphenyl acetone [webbook.nist.gov]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID(2861-28-1) 1H NMR [m.chemicalbook.com]
- 9. 3,4-Methylenedioxyacetophenone(3162-29-6) 1H NMR spectrum [chemicalbook.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617) [hmdb.ca]

